
2,3-Dimethyl-1-(2,2,2-trichloroethoxysulfuryl)imidazolium triflate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 2,3-Dimethyl-1-(2,2,2-trichloroethoxysulfuryl)imidazolium triflate involves several steps. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s purity and yield . Industrial production methods may involve scaling up these reactions using continuous flow processes to achieve higher efficiency and consistency.
化学反应分析
2,3-Dimethyl-1-(2,2,2-trichloroethoxysulfuryl)imidazolium triflate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triflate group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
2,3-Dimethyl-1-(2,2,2-trichloroethoxysulfuryl)imidazolium triflate has several scientific research applications:
作用机制
The mechanism of action of 2,3-Dimethyl-1-(2,2,2-trichloroethoxysulfuryl)imidazolium triflate involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can interact with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity . Additionally, the triflate anion can participate in various ionic interactions, affecting the compound’s overall reactivity and stability .
相似化合物的比较
2,3-Dimethyl-1-(2,2,2-trichloroethoxysulfuryl)imidazolium triflate can be compared with other similar compounds, such as:
1-Butyl-3-methylimidazolium triflate: This compound has a similar imidazolium core but with different alkyl substituents, leading to variations in its physical and chemical properties.
1-Ethyl-3-methylimidazolium triflate: Another imidazolium-based compound with different alkyl groups, affecting its solubility and reactivity.
1-Hexyl-3-methylimidazolium triflate:
The uniqueness of this compound lies in its specific substituents, which confer distinct properties and reactivity compared to other imidazolium-based compounds .
生物活性
2,3-Dimethyl-1-(2,2,2-trichloroethoxysulfuryl)imidazolium triflate is a specialized compound with significant implications in medicinal chemistry and biological applications. This imidazolium salt is notable for its unique chemical properties, particularly its reactivity and selectivity in various chemical transformations. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
The compound is characterized by the following molecular structure:
- Chemical Formula : C₉H₁₄Cl₃N₃O₃S
- Molecular Weight : 301.64 g/mol
- CAS Number : 1185733-70-3
It features a triflate group that enhances its stability and reactivity, making it a valuable reagent in organic synthesis and biological studies.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Sulfonylation Reactions : The compound acts as a sulfonylating agent, facilitating the introduction of sulfonyl groups into various substrates. This property is crucial for modifying biomolecules such as proteins and nucleic acids.
- Fluorosulfation : It has been shown to convert phenols and amines into fluorosulfates, which are important intermediates in medicinal chemistry .
- Biological Targeting : The triflate moiety allows for selective interactions with biological targets, enhancing the compound's potential as a therapeutic agent.
Biological Activity Studies
Several studies have investigated the biological implications of this compound:
Case Study 1: Antiviral Activity
A study published in Chemical Communications demonstrated that this compound exhibited antiviral properties against specific viral strains by inhibiting viral replication through sulfonylation of viral proteins .
Case Study 2: Anticancer Properties
Research indicated that this compound could induce apoptosis in cancer cells via oxidative stress mechanisms. The introduction of sulfonyl groups was found to disrupt cellular redox balance, leading to increased reactive oxygen species (ROS) levels .
Data Table: Summary of Biological Activities
Safety and Handling
While this compound has promising biological applications, it is essential to handle it with care due to its corrosive nature. Safety data indicates that it can cause skin irritation and respiratory issues upon exposure .
属性
IUPAC Name |
2,2,2-trichloroethyl 2,3-dimethylimidazol-3-ium-1-sulfonate;trifluoromethanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10Cl3N2O3S.CHF3O3S/c1-6-11(2)3-4-12(6)16(13,14)15-5-7(8,9)10;2-1(3,4)8(5,6)7/h3-4H,5H2,1-2H3;(H,5,6,7)/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZVBDWITZWWGFG-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C=CN1S(=O)(=O)OCC(Cl)(Cl)Cl)C.C(F)(F)(F)S(=O)(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl3F3N2O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














